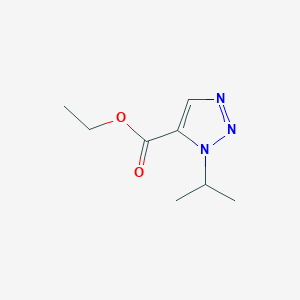
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Typically, a polar solvent such as dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems and in-line monitoring can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole rings.
作用机制
The mechanism of action of Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes, leading to the disruption of fungal cell wall synthesis and ultimately causing cell death. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound, which lacks the ethyl and isopropyl groups.
1,2,4-Triazole: A structural isomer with different nitrogen atom positions.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other triazole derivatives.
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
ethyl 3-propan-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-9-10-11(7)6(2)3/h5-6H,4H2,1-3H3 |
InChI 键 |
ICMAOIIEPLSQFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=NN1C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














